2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Description
2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound featuring a propanoic acid backbone with two key substituents:
- A tert-butoxycarbonyl (Boc)-protected amino group at the same carbon, enhancing stability during synthetic processes.
This compound is widely utilized as a building block in medicinal chemistry, particularly for protease inhibitors and peptide-based drug candidates .
Properties
IUPAC Name |
2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-6-5-7-10(15)8-9/h5-8H,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJYPIJGLYNHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC(=CC=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, commonly referred to as a phenylalanine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H18BrNO4
- Molecular Weight : 344.20 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Protein Tyrosine Kinases : This compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
- Modulation of Apoptotic Pathways : Research indicates that it can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values ranging from 5 to 15 µM.
- HepG2 (liver cancer) : Effective at concentrations as low as 10 µM.
Antibacterial Activity
The compound has also shown promising antibacterial properties. It was tested against several bacterial strains with the following results:
- Minimum Inhibitory Concentration (MIC) : Ranged from 40 to 50 µg/mL against E. faecalis and P. aeruginosa.
- Inhibition Zones : Comparable to standard antibiotics like ceftriaxone.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity suggests potential applications in neurodegenerative diseases.
Case Studies
-
Study on MCF-7 Cells :
- Objective: To evaluate the cytotoxic effects of the compound on breast cancer cells.
- Findings: Significant reduction in cell viability was observed at concentrations above 5 µM, with morphological changes indicative of apoptosis.
-
Antibacterial Efficacy Study :
- Objective: To compare the antibacterial activity of the compound with standard antibiotics.
- Findings: The compound exhibited comparable inhibition zones against tested strains, suggesting its potential as an alternative antibacterial agent.
Scientific Research Applications
Key Applications
-
Fluorogenic Probes in Analytical Chemistry
- The compound exhibits a high fluorescence quantum yield, making it suitable for use as a probe in peptide conformation studies and other biochemical assays. Its ability to fluoresce enhances its utility in sensitive detection methods, allowing researchers to monitor biochemical interactions effectively.
- Building Block in Peptide Synthesis
-
Bioconjugation Strategies
- The tert-butoxycarbonyl protecting group allows for selective reactions that are essential in bioconjugation strategies, where the compound can be linked to various biomolecules to study their interactions and functions within biological systems.
- Biochemical Assays
Case Study 1: Peptide Conformation Studies
In a study exploring the conformational dynamics of peptides, researchers utilized 2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid as a fluorescent probe. The results indicated that the compound effectively reported on changes in peptide structure upon binding to target proteins, demonstrating its potential for real-time monitoring of peptide interactions.
Case Study 2: Synthesis of Modified Peptides
Another significant application involved the synthesis of modified peptides incorporating this compound. Researchers successfully synthesized a series of peptides with enhanced stability and bioactivity by integrating this compound into their sequences. These modified peptides showed improved binding affinities in receptor assays compared to their unmodified counterparts .
Chemical Reactions Analysis
Substitution Reactions at the Bromophenyl Group
The bromine atom on the 3-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions .
The bromine’s position (meta) directs electrophilic substitutions but is more reactive in cross-couplings due to palladium’s oxidative addition affinity for C–Br bonds.
Carboxylic Acid Functionalization
The propanoic acid moiety participates in esterification and amide coupling :
Esterification
Reaction with alcohols (R–OH) under acid catalysis (H₂SO₄) or via DCC/DMAP yields esters. For example:
Esters are intermediates in prodrug design .
Peptide Coupling
Using carbodiimides (EDC/HOBt) or uronium salts (HATU), the acid forms amides with amines:
This is critical for synthesizing peptide-based therapeutics .
Boc Deprotection
The Boc group is removed under acidic conditions , regenerating the free amine:
| Reagent | Conditions | Outcome |
|---|---|---|
| Trifluoroacetic acid | DCM, 0–25°C, 1–2 hrs | Cleavage without racemization |
| HCl (4M in dioxane) | 25°C, 4 hrs | Quantitative deprotection |
The liberated amine undergoes further functionalization (e.g., acylation, alkylation) .
Stereochemical Stability
The chiral center at C2 remains configurationally stable under mild conditions but may racemize in strong bases (pH > 10) or prolonged heating. Optical rotation studies confirm an enantiomeric excess (ee) >98% post-synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The following table summarizes key differences between the target compound and its analogs:
Key Research Findings
a) Impact of Substituents on Reactivity and Solubility
- Bromophenyl vs. Trifluoromethylphenyl : The bromine atom in the target compound offers a reactive site for Suzuki-Miyaura cross-coupling, whereas the trifluoromethyl group in ’s compound enhances electronegativity, influencing binding to electron-deficient targets .
- Hydroxyl and Methoxy Groups : Hydroxyl-containing analogs (e.g., ) exhibit improved aqueous solubility due to hydrogen bonding, whereas methoxy groups () modulate electronic effects on aromatic rings .
b) Stereochemical Considerations
- Stereospecific analogs (e.g., (2R,3R) in , (R) in ) demonstrate enhanced biological activity in enzyme inhibition assays, highlighting the importance of chirality in target engagement .
Q & A
Q. [Basic] What are the critical steps and optimization strategies for synthesizing 2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid?
Q. [Basic] How is the purity and structural integrity of this compound verified?
Q. [Advanced] How does the tert-butoxycarbonyl (Boc) group influence reactivity in peptide synthesis?
The Boc group:
- Stabilizes the Amino Group : Prevents undesired nucleophilic reactions during coupling .
- Facilitates Deprotection : Removed under mild acidic conditions (e.g., TFA/DCM 1:4) without disrupting acid-sensitive functionalities .
- Enables Orthogonal Protection : Compatible with Fmoc/t-Bu strategies for multi-step syntheses .
Case Study : In enzyme interaction studies, Boc deprotection post-conjugation allows precise control over amino group availability for binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
